molecular formula C5H6N2O2 B12443006 6-Methoxy-4-pyridazinol CAS No. 952569-56-1

6-Methoxy-4-pyridazinol

Cat. No.: B12443006
CAS No.: 952569-56-1
M. Wt: 126.11 g/mol
InChI Key: QYVYZFDZHJCHQQ-UHFFFAOYSA-N
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Description

6-Methoxy-4-pyridazinol is a pyridazine derivative characterized by a methoxy group (-OCH₃) at the 6-position and a hydroxyl group (-OH) at the 4-position on the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. This compound’s structure enables diverse interactions with biological targets, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

952569-56-1

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

6-methoxy-1H-pyridazin-4-one

InChI

InChI=1S/C5H6N2O2/c1-9-5-2-4(8)3-6-7-5/h2-3H,1H3,(H,7,8)

InChI Key

QYVYZFDZHJCHQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=NN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-pyridazinol typically involves the reaction of 4,6-dichloropyridazine with methanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy and hydroxyl groups .

Industrial Production Methods

Industrial production of 6-Methoxy-4-pyridazinol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-pyridazinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-4-pyridazinol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Methoxy-4-pyridazinol involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to various biological effects. For example, it has been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a role in bone turnover and regeneration .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The biological and chemical properties of pyridazine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of 6-Methoxy-4-pyridazinol and key analogs:

Compound Key Substituents Biological Activity Key Features
6-Methoxy-4-pyridazinol 6-OCH₃, 4-OH Not explicitly reported Potential for hydrogen bonding (via -OH) and steric modulation (via -OCH₃)
3-Cyclopropyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine Cyclopropyl, oxane-carbonyl-piperidine-methoxy Broad molecular target interaction Enhanced solubility and target specificity due to bulky substituents
3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine 4-Methoxyphenyl, 2-methylbenzylthio Antimicrobial, anticancer (inferred) Thioether linkage improves membrane permeability
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-pyrazolo[3,4-d]pyrimidin-4-amine Piperazine, pyrazolopyrimidine Serotonin receptor modulation Dual heterocyclic core enables multi-target engagement
4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine 4-OCH₃, 4-methylpiperazine Kinase inhibition Methylpiperazine enhances pharmacokinetic properties

Functional Group Impact on Reactivity and Bioactivity

  • Methoxy Group (-OCH₃): Present in 6-Methoxy-4-pyridazinol and several analogs, this group increases electron density on the aromatic ring, influencing π-π stacking and hydrogen bonding. For example, in 4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine, the methoxy group stabilizes interactions with ATP-binding pockets in kinases .
  • Hydroxyl Group (-OH): The 4-OH in 6-Methoxy-4-pyridazinol may enhance solubility and enable hydrogen bonding with biological targets, similar to hydroxyl-containing triazole derivatives .
  • Thioether Linkages (-S-): Found in compounds like 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine, thioethers improve lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Piperazine/Piperidine Moieties: Bulky groups (e.g., in and ) improve selectivity for CNS targets and modulate pharmacokinetics (e.g., blood-brain barrier penetration) .

Pharmacological and Industrial Relevance

  • Kinase Inhibition: Pyridazine and pyrimidine derivatives (e.g., and ) are established kinase inhibitors due to their ability to mimic purine bases. 6-Methoxy-4-pyridazinol’s structure could be optimized for similar applications .
  • Antimicrobial Activity: Thioether-containing analogs () highlight the role of sulfur in disrupting microbial membranes, a pathway 6-Methoxy-4-pyridazinol could exploit with proper derivatization .

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